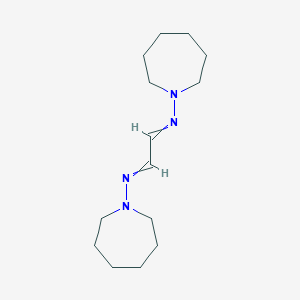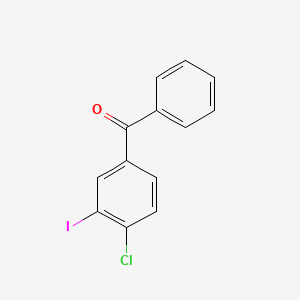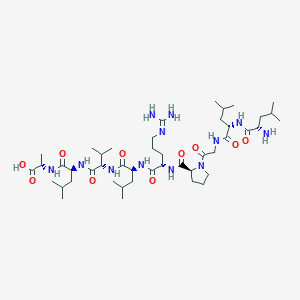
N~1~,N~2~-Bis(azepan-1-yl)ethane-1,2-diimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~2~-Bis(azepan-1-yl)ethane-1,2-diimine is a chemical compound with the molecular formula C14H26N4. It is also known by other names such as N,N′-Bis(hexahydro-1H-azepine-1-yl)ethane-1,2-diimine. This compound is characterized by the presence of two azepane rings attached to an ethane-1,2-diimine backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Bis(azepan-1-yl)ethane-1,2-diimine typically involves the reaction of azepane with ethane-1,2-diamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of N1,N~2~-Bis(azepan-1-yl)ethane-1,2-diimine may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N~1~,N~2~-Bis(azepan-1-yl)ethane-1,2-diimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The azepane rings can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
N~1~,N~2~-Bis(azepan-1-yl)ethane-1,2-diimine has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N1,N~2~-Bis(azepan-1-yl)ethane-1,2-diimine involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can then participate in catalytic cycles or biological processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N1,N~2~-Bis(azepan-1-yl)ethane-1,2-diimine include:
- N,N′-Bis(hexahydro-1H-azepine-1-yl)ethane-1,2-diamine
- N,N′-Bis(hexahydro-1H-azepine-1-yl)ethane-1,2-diol
Uniqueness
N~1~,N~2~-Bis(azepan-1-yl)ethane-1,2-diimine is unique due to its specific structure, which allows it to form stable complexes with metal ions and participate in a variety of chemical reactions. This makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
910574-55-9 |
|---|---|
Molecular Formula |
C14H26N4 |
Molecular Weight |
250.38 g/mol |
IUPAC Name |
N,N'-bis(azepan-1-yl)ethane-1,2-diimine |
InChI |
InChI=1S/C14H26N4/c1-2-6-12-17(11-5-1)15-9-10-16-18-13-7-3-4-8-14-18/h9-10H,1-8,11-14H2 |
InChI Key |
KGAOPVLPYJAQOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)N=CC=NN2CCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[2-(4-Nitrophenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B14186801.png)
![4,4'-[Decane-1,10-diylbis(oxy)]bis(3,5-dibromobenzonitrile)](/img/structure/B14186812.png)

![4-[2-(2,4-Dinitrophenyl)ethenyl]benzonitrile](/img/structure/B14186824.png)

methanone](/img/structure/B14186855.png)
![3-Methyl-5-azabicyclo[2.1.0]pent-2-ene-2-carbonitrile](/img/structure/B14186860.png)
oxophosphanium](/img/structure/B14186866.png)

![1-Chloro-2-[(1-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14186880.png)

